R-(-)-Desmethyldeprenyl hydrochloride

説明

特性

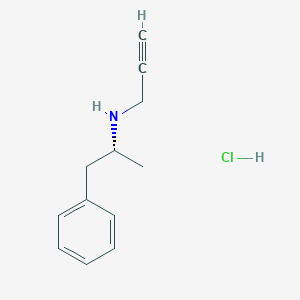

IUPAC Name |

(2R)-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZZTCSJZCYCQS-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC#C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)NCC#C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151139 |

Source

|

| Record name | Desmethylselegiline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115586-38-4 |

Source

|

| Record name | Desmethylselegiline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115586384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylselegiline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLSELEGILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN8SH3P9VL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of R-(-)-Desmethyldeprenyl Hydrochloride

Introduction: The Significance of R-(-)-Desmethyldeprenyl Hydrochloride

R-(-)-Desmethyldeprenyl, also known as L-Nordeprenyl or (R)-N-(1-Phenylpropan-2-yl)prop-2-yn-1-amine, is a molecule of significant interest in neuropharmacology and medical imaging. It is the primary N-demethylated metabolite of Selegiline (L-Deprenyl), a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1][2] While R-(-)-Desmethyldeprenyl itself exhibits significantly less MAO-B inhibitory activity compared to its parent compound, it serves as a crucial precursor for the synthesis of radiolabeled tracers, such as -(−)-Deprenyl, used in Positron Emission Tomography (PET) to visualize and quantify MAO-B levels in the brain.[3]

The stereochemical integrity of the chiral center at the α-carbon of the phenylethylamine backbone is paramount for its biological activity and application. The (R)-enantiomer is the biologically relevant form, necessitating a stereospecific synthetic approach. This guide provides a comprehensive, field-proven methodology for the synthesis and purification of R-(-)-Desmethyldeprenyl hydrochloride, emphasizing the rationale behind procedural choices to ensure high yield, chemical purity, and enantiomeric fidelity.

Strategic Approach to Synthesis: Direct Alkylation

Two primary retrosynthetic pathways can be envisioned for R-(-)-Desmethyldeprenyl:

-

N-Demethylation of Selegiline: This involves the chemical removal of the N-methyl group from commercially available R-(-)-Deprenyl (Selegiline). While feasible, this route often requires harsh reagents and can suffer from incomplete reaction or side reactions, including cleavage of the N-propargyl group, complicating purification.

-

Direct N-Alkylation of a Chiral Precursor: This approach involves the direct attachment of the propargyl group to a stereochemically pure amine. This method offers superior control over the final product structure and is generally more efficient and scalable.

For this guide, we will focus on the Direct N-Alkylation strategy, starting from the readily available chiral building block, (R)-(-)-1-phenylpropan-2-amine ((R)-amphetamine). This pathway is advantageous due to its straightforward nature and the high degree of stereochemical retention.

Overall Synthetic Workflow

The synthesis is a two-stage process: first, the stereospecific N-alkylation of the chiral amine to form the free base, followed by its conversion to the stable and purifiable hydrochloride salt.

Caption: High-level workflow for the synthesis of R-(-)-Desmethyldeprenyl HCl.

Part 1: Detailed Experimental Protocol - Synthesis

This protocol details the synthesis of (R)-1-Phenyl-N-prop-2-ynylpropan-2-amine hydrochloride from (R)-(-)-1-phenylpropan-2-amine.

Step 1.1: N-Alkylation of (R)-(-)-1-Phenylpropan-2-amine

The core of the synthesis is a nucleophilic substitution (Sₙ2) reaction where the nitrogen atom of the chiral amine attacks the electrophilic carbon of propargyl bromide.

Caption: Simplified Sₙ2 mechanism for N-alkylation.

Methodology:

-

Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (R)-(-)-1-phenylpropan-2-amine (10.0 g, 74.0 mmol).

-

Solvent and Base Addition: Add anhydrous acetonitrile (250 mL) and finely powdered anhydrous potassium carbonate (25.4 g, 184.0 mmol, 2.5 equivalents).

-

Causality: Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the reactants without interfering. Potassium carbonate is a mild, non-nucleophilic base essential for scavenging the HBr formed during the reaction, driving the equilibrium towards the product. Using excess base ensures the starting amine remains deprotonated and nucleophilic.[4]

-

-

Reagent Addition: While stirring vigorously, add propargyl bromide (80% solution in toluene, 9.2 mL, 81.4 mmol, 1.1 equivalents) dropwise over 20 minutes.

-

Causality: A slight excess of the alkylating agent ensures complete consumption of the valuable chiral starting material. Dropwise addition helps to control any initial exotherm and minimizes the potential for dialkylation, where a second propargyl group adds to the nitrogen, a common side reaction in such alkylations.[5]

-

-

Reaction: Heat the suspension to reflux (approx. 82°C) and maintain for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting amine is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃, KBr) and wash the filter cake with acetonitrile (2 x 20 mL).

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude free base as an oil.

Step 1.2: Conversion to Hydrochloride Salt

-

Dissolution: Dissolve the crude oil from the previous step in isopropanol (100 mL).

-

Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution or add a 2 M solution of HCl in isopropanol dropwise until the solution becomes strongly acidic (pH ~1-2, check with pH paper). A white precipitate will form.

-

Causality: The hydrochloride salt is typically a stable, crystalline solid, which is much easier to handle and purify by recrystallization than the oily free base. Isopropanol is a good choice as the product salt has limited solubility in it, especially when cooled, facilitating precipitation.

-

-

Isolation: Stir the suspension in the ice bath for 1 hour. Collect the precipitate by vacuum filtration, wash the solid with cold isopropanol (2 x 25 mL) and then with diethyl ether (2 x 25 mL) to remove residual solvent and impurities.

-

Drying: Dry the white solid in a vacuum oven at 40-50°C to a constant weight. This yields the crude R-(-)-Desmethyldeprenyl hydrochloride.

Part 2: Detailed Experimental Protocol - Purification

The primary method for purifying the hydrochloride salt is recrystallization, which exploits differences in solubility between the desired product and any impurities.

Methodology:

-

Solvent Selection: A mixture of ethanol and diethyl ether is an effective solvent system. The crude salt is soluble in hot ethanol and insoluble in diethyl ether.

-

Recrystallization Procedure: a. Place the crude R-(-)-Desmethyldeprenyl hydrochloride (approx. 12-14 g) in a 250 mL Erlenmeyer flask. b. Add a minimal amount of hot absolute ethanol to dissolve the solid completely. This should be done carefully to avoid using excess solvent, which would reduce the final yield. c. Once dissolved, allow the solution to cool slowly to room temperature. Crystal formation should begin. For improved crystal growth, scratching the inside of the flask with a glass rod can initiate nucleation. d. Once the solution has reached room temperature, place it in an ice bath for 1-2 hours to maximize precipitation. e. If crystallization is slow or incomplete, slowly add diethyl ether as an anti-solvent until the solution becomes faintly turbid, then allow it to stand.

-

Filtration and Drying: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/ether (1:1) mixture. Dry the crystals under vacuum at 50°C to yield pure R-(-)-Desmethyldeprenyl hydrochloride.

-

Self-Validation: The success of the purification is validated by measuring the melting point of the dried crystals, which should be sharp and consistent with literature values, and by analytical techniques confirming the absence of impurities.

-

Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.

| Parameter | Method | Expected Result | Rationale |

| Appearance | Visual Inspection | White to off-white crystalline solid | Basic quality control check. |

| Chemical Identity | ¹H & ¹³C NMR | Spectrum consistent with the proposed structure. | Confirms the molecular structure and connectivity of atoms. |

| Chemical Purity | HPLC-UV (e.g., C18 column) | >98% peak area | Quantifies the presence of organic impurities, such as starting material or dialkylated product.[6] |

| Enantiomeric Purity | Chiral HPLC | >99% enantiomeric excess (ee) | Crucial step: Confirms that the stereocenter was retained during the synthesis and that the product is the desired (R)-enantiomer.[7] |

| Melting Point | Melting Point Apparatus | Sharp melting point range (e.g., 1-2°C range) | A sharp melting point is indicative of high purity for a crystalline solid. |

| Salt Confirmation | Silver Nitrate Test | Formation of white AgCl precipitate | Confirms the presence of the chloride counter-ion. |

References

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Stereoselective Synthesis of (R)-Amino Indans Using Transaminase Enzymes. [Link]

-

Shin, H. S. (1997). Metabolism of selegiline in humans. Identification, excretion, and stereochemistry of urine metabolites. Drug Metabolism and Disposition, 25(6), 657-662. [Link]

-

Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]

- Google Patents. A process for the preparation of (R)-1-aminoindanes. EP2181980A1.

-

Szatmári, I., & Tóth, K. (1992). [Pharmacokinetics and metabolism of selegiline]. Acta Pharmaceutica Hungarica, 62(5), 243-248. [Link]

-

Wikipedia. Pharmacology of selegiline. [Link]

-

ResearchGate. A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate). [Link]

- Google Patents. Process of resolution of 1-aminoindan. WO2012116752A1.

-

LookChem. Cas 10277-74-4, (R)-(-)-1-Aminoindan. [Link]

-

Tyndale, R. F., et al. (2007). Inhibition of Bupropion Metabolism by Selegiline: Mechanism-Based Inactivation of Human CYP2B6 and Characterization of Glutathione and Peptide Adducts. Drug Metabolism and Disposition, 35(8), 1393-1401. [Link]

-

Kamada, T., et al. (2002). Metabolism of Selegiline Hydrochloride, a Selective Monoamine B-type Inhibitor, in Human Liver Microsomes. Biological & Pharmaceutical Bulletin, 25(2), 200-204. [Link]

- Google Patents.

- Google Patents. Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. WO2016116607A1.

-

Finberg, J. P., et al. (1998). (R)(+)-N-propargyl-1-aminoindan (rasagiline) and derivatives: highly selective and potent inhibitors of monoamine oxidase B. Journal of Neural Transmission. Supplementum, 52, 301-305. [Link]

- Google Patents. Preparation method of (R)-(+)-N-propargyl-1-indan amines. CN101381314A.

-

PharmaSynth. (R)-Desmethyldeprenyl hydrochloride L-Nordeprenyl HCl. [Link]

- Google Patents.

-

Wikipedia. (R)-1-Aminoindane. [Link]

-

Kim, E., et al. (2000). Capillary electrophoretic enantiomer separation of amphetamines after the administration of l-deprenyl to man. Journal of Pharmaceutical and Biomedical Analysis, 22(2), 343-349. [Link]

-

PharmaSynth. (R)-Desmethyldeprenyl dihydrogen sulphate. [Link]

-

D'Souza, S., et al. (2020). Deuterium-Enabled Chiral Switching (DECS) Yields Chirally Pure Drugs from Chemically Interconverting Racemates. Journal of Medicinal Chemistry, 63(7), 3823-3832. [Link]

-

Wang, G., et al. (2020). Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base. International Journal of Chemistry, 12(1). [Link]

-

ResearchGate. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. [Link]

-

MDPI. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. [Link]

-

Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach. Molecules, 29(6), 1339. [Link]

-

Semantic Scholar. Enzymatic Synthesis of Chiral Intermediates for Drug Development. [Link]

-

Chemistry World. Flow synthesis produces chiral intermediate for antidepressant drug. [Link]

- Google Patents. Process for the purification of benzphetamine hydrochloride. CN101061091A.

- Google Patents.

-

El-Kimary, E. I., et al. (2023). Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment. Scientific Reports, 13, 11467. [Link]

-

Li, W. F., et al. (2009). Isolation, purification and characteristics of R-phycoerythrin from a marine macroalga Heterosiphonia japonica. Protein Expression and Purification, 63(2), 116-121. [Link]

Sources

- 1. Metabolism of selegiline in humans. Identification, excretion, and stereochemistry of urine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Pharmacokinetics and metabolism of selegiline] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Products a-z — PharmaSynth [pharmasynth.eu]

- 4. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arch.ies.gov.pl [arch.ies.gov.pl]

Chemical properties of R-(-)-Desmethyldeprenyl hydrochloride

An In-depth Technical Guide to the Chemical Properties of R-(-)-Desmethyldeprenyl Hydrochloride

Introduction

R-(-)-Desmethyldeprenyl hydrochloride, also known as L-nordeprenyl hydrochloride or desmethylselegiline, is a molecule of significant interest in neuropharmacology and medicinal chemistry. It is the principal active metabolite of Selegiline (R-(-)-deprenyl), a well-established therapeutic agent for Parkinson's disease and major depressive disorder.[1][2][3] This guide provides a comprehensive overview of the chemical and pharmacological properties of R-(-)-Desmethyldeprenyl hydrochloride, offering a technical resource for researchers, scientists, and professionals in drug development. The narrative will delve into its structural attributes, synthesis, analytical characterization, and pharmacological action, emphasizing the causality behind its biological functions.

Chemical Identity and Physicochemical Properties

R-(-)-Desmethyldeprenyl hydrochloride is the hydrochloride salt of the levorotatory enantiomer of desmethyldeprenyl. Its identity is defined by a unique combination of structural features and corresponding physicochemical characteristics.

Core Identifiers

The compound is identified by several names and registry numbers across chemical and regulatory databases. The primary IUPAC name is (2R)-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride.[4]

| Property | Value | Reference |

| Chemical Name | (R)-1-Phenyl-N-prop-2-ynylpropan-2-amine hydrochloride | [5][6] |

| Common Synonyms | L-Nordeprenyl HCl, R-(-)-N-Demethyl Deprenyl, Desmethylselegiline HCl | [4][5][7] |

| CAS Number | 115586-38-4 | [4][5][6] |

| Alternate CAS | 211871-00-0, 56862-28-3 | [6][8][9] |

| Molecular Formula | C₁₂H₁₅N · HCl | [5][6] |

| Molecular Weight | 209.72 g/mol | [4][5][8][9] |

Physicochemical Data

The physical state and solubility are critical parameters for experimental design, formulation, and in vitro assay development.

| Property | Value | Reference |

| Appearance | Off-white solid | [8][9][10] |

| Solubility (Water) | 22 mg/mL | [8][9][10] |

| Purity (Typical) | >98% (HPLC) | [5] |

| Storage | Store at -20°C for long-term stability | [11][12] |

Note: Solubility and storage data are partly inferred from its parent compound, R-(-)-Deprenyl hydrochloride, which shares structural and chemical similarities.

Structural Information

The molecule's three-dimensional structure dictates its biological activity, particularly its stereospecific interaction with its target enzyme, monoamine oxidase B.

-

InChI: InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H/t11-;/m1./s1[4][6]

Synthesis and Analytical Characterization

The synthesis of R-(-)-Desmethyldeprenyl is crucial for obtaining material for research and as a precursor for radiolabeled tracers like -(−)-Deprenyl.[5] While specific proprietary methods exist, a plausible and common synthetic approach involves the N-alkylation of a chiral amine precursor.

Synthetic Workflow

The synthesis logically proceeds via the reaction of (R)-amphetamine with a propargyl halide. This method is analogous to the synthesis of its parent compound, selegiline.[13] The use of (R)-amphetamine as the starting material ensures the desired stereochemistry in the final product.

Caption: Generalized synthetic workflow for R-(-)-Desmethyldeprenyl HCl.

Protocol Considerations:

-

Stereochemical Integrity: The primary determinant of the final product's stereochemistry is the starting material, (R)-amphetamine. It is critical to use a starting material of high enantiomeric purity.

-

Reaction Conditions: The N-alkylation step typically requires a non-nucleophilic base to deprotonate the amine and an appropriate solvent. The reaction is often performed at a moderate temperature to prevent side reactions.

-

Purification and Salt Formation: The resulting free base is typically purified using column chromatography. Conversion to the hydrochloride salt is then achieved by treating a solution of the purified free base with hydrochloric acid (often as a solution in an organic solvent like isopropanol or ether), which facilitates precipitation and isolation of the final product as a stable, crystalline solid.

Analytical Validation

To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a panel of analytical techniques is employed. Commercial suppliers typically provide certificates of analysis including data from these methods.[5]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound, separating it from any unreacted starting materials or byproducts. Chiral HPLC methods are essential to confirm the enantiomeric excess (e.e.) of the R-(-) isomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The resulting spectra provide detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural elucidation.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by measuring its mass-to-charge ratio, verifying the molecular formula.[6]

Pharmacological Profile

R-(-)-Desmethyldeprenyl HCl is not merely an inactive metabolite; it is a pharmacologically active molecule with a distinct and potent profile. It contributes significantly to the therapeutic effects observed with selegiline administration.

Mechanism of Action: MAO-B Inhibition

The primary mechanism of action is the selective and irreversible inhibition of monoamine oxidase B (MAO-B).[1][3] MAO-B is a key enzyme in the central nervous system responsible for the degradation of dopamine.

-

Irreversible Binding: R-(-)-Desmethyldeprenyl contains a propargylamine functional group. This group is a mechanism-based inactivator, or "suicide substrate," for MAO-B. The enzyme oxidizes the propargylamine, which generates a highly reactive intermediate that covalently binds to the FAD cofactor at the enzyme's active site, leading to irreversible inhibition.

-

Dopamine Potentiation: By inhibiting MAO-B, R-(-)-Desmethyldeprenyl prevents the breakdown of dopamine in the brain. This increases dopaminergic tone, which is the underlying principle for its therapeutic utility in Parkinson's disease.[14][15]

-

Selectivity: Like its parent compound, it is highly selective for the MAO-B isoform over MAO-A. This selectivity is crucial for its safety profile, as inhibition of MAO-A is associated with the "cheese effect," a dangerous hypertensive crisis that can occur when MAO-A inhibitors are taken with tyramine-rich foods.

Caption: Mechanism of MAO-B inhibition by R-(-)-Desmethyldeprenyl HCl.

Neuroprotective and Anti-Apoptotic Effects

Beyond MAO-B inhibition, R-(-)-Desmethyldeprenyl exhibits significant neuroprotective properties that may be independent of its enzymatic effects.[1] Studies have shown it can protect neurons from various insults.

-

Excitotoxicity Protection: It has been demonstrated to protect mesencephalic dopamine neurons from N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxic damage in vitro.[2] Notably, some research suggests it is even more potent than selegiline in this regard, indicating it may be the primary mediator of selegiline's neuroprotective action.[2]

-

Anti-Apoptotic Activity: The compound shows a dose-dependent effect on apoptosis. At very low concentrations (10⁻⁷ to 10⁻¹³ M), it can delay the onset of apoptosis in cell cultures.[16] Conversely, at high concentrations (10⁻² to 10⁻⁴ M), it has been shown to induce apoptosis in cancer cell lines.[16] This dual activity highlights the importance of concentration in experimental design. These effects are thought to be related to the stabilization of mitochondrial integrity.[17]

-

Antioxidant Properties: By inhibiting MAO-B, the compound reduces the oxidative deamination of dopamine, a process that generates hydrogen peroxide and other reactive oxygen species. This reduction in oxidative stress is considered a key component of its neuroprotective profile.[14]

Conclusion

R-(-)-Desmethyldeprenyl hydrochloride is a potent and selective irreversible inhibitor of MAO-B and a key active metabolite of selegiline. Its chemical properties, including its defined stereochemistry and propargylamine moiety, are directly responsible for its pharmacological mechanism. Beyond its role in modulating dopamine levels, its significant neuroprotective and anti-apoptotic effects present a compelling case for its continued investigation as a therapeutic agent in its own right. This guide provides a foundational technical overview to support further research and development efforts centered on this multifaceted molecule.

References

-

PharmaSynth. (R)-Desmethyldeprenyl hydrochloride L-Nordeprenyl HCl. [Link][5]

-

Tatton, W. G., et al. (2000). Apoptotic and antiapoptotic effect of (-)deprenyl and (-)-desmethyl-deprenyl on human cell lines. Neurobiology (Bp), 8(3-4), 249-55. [Link][16]

-

Magyar, K., et al. (2010). R-deprenyl: pharmacological spectrum of its activity. Neurochemical Research, 35(12), 1922-32. [Link][14]

- Poewe, W., et al. (1987). Therapeutic efficacy of R-(-)-deprenyl as adjuvant therapy in advanced parkinsonism. Journal of Neural Transmission. Supplementum, 25, 105-10.

-

ResearchGate. The chemical structure of selegiline (R-Deprenyl...). [Link]

-

Knoll, J. (1987). The pharmacology of (-)deprenyl. Journal of Neural Transmission. Supplementum, 25, 45-61. [Link][15]

-

Google Patents. US5847216A - Preparation of selegiline. [13]

-

PubChem. Deprenyl hydrochloride. [Link]

-

Tetrud, J. W., & Langston, J. W. (1987). R-(-)-deprenyl as a possible protective agent in Parkinson's disease. Journal of Neural Transmission. Supplementum, 25, 69-79. [Link]

-

Szoko, E., et al. (2004). Pharmacological aspects of (-)-deprenyl. Current Medicinal Chemistry, 11(15), 2047-58. [Link][17]

-

Przuntek, H., & Kuhn, W. (1987). The effect of R-(-)-deprenyl in de novo Parkinson patients on combination therapy with levodopa and decarboxylase inhibitor. Journal of Neural Transmission. Supplementum, 25, 97-104. [Link]

-

Mytilineou, C., et al. (1997). L-(-)-desmethylselegiline, a metabolite of selegiline [L-(-)-deprenyl], protects mesencephalic dopamine neurons from excitotoxicity in vitro. Journal of Neurochemistry, 68(1), 434-6. [Link][2]

-

PharmaSynth. (R)-Desmethyldeprenyl dihydrogen sulphate. [Link]

-

Tsujikawa, K., et al. (2015). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Science International, 248, 110-5. [Link]

-

ResearchGate. Synthesis of Demethylphenidate Hydrochloride and Its Related Optical Isomers. [Link]

-

PubChem. Selegiline Hydrochloride. [Link]

-

Wikipedia. Selegiline. [Link]

-

Heinonen, E. H., et al. (1997). Desmethylselegiline, a metabolite of selegiline, is an irreversible inhibitor of monoamine oxidase type B in humans. Journal of Clinical Pharmacology, 37(7), 602-9. [Link][3]

Sources

- 1. Desmethylselegiline - Wikipedia [en.wikipedia.org]

- 2. L-(-)-desmethylselegiline, a metabolite of selegiline [L-(-)-deprenyl], protects mesencephalic dopamine neurons from excitotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Desmethylselegiline, a metabolite of selegiline, is an irreversible inhibitor of monoamine oxidase type B in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Desmethylselegiline hydrochloride | C12H16ClN | CID 9855833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Products a-z — PharmaSynth [pharmasynth.eu]

- 6. R-(-)-Desmethyldeprenyl Hydrochloride | LGC Standards [lgcstandards.com]

- 7. R-(-)-N-Demethyl Deprenyl | LGC Standards [lgcstandards.com]

- 8. R-(-)-DESMETHYLDEPRENYL HYDROCHLORIDE CAS#: 211871-00-0 [amp.chemicalbook.com]

- 9. R-(-)-DESMETHYLDEPRENYL HYDROCHLORIDE | 211871-00-0 [chemicalbook.com]

- 10. R-(-)-DESMETHYLDEPRENYL HYDROCHLORIDE CAS#: 211871-00-0 [m.chemicalbook.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. US5847216A - Preparation of selegiline - Google Patents [patents.google.com]

- 14. R-deprenyl: pharmacological spectrum of its activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The pharmacology of (-)deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Apoptotic and antiapoptotic effect of (-)deprenyl and (-)-desmethyl-deprenyl on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacological aspects of (-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

R-(-)-Desmethyldeprenyl hydrochloride CAS number and structure

An In-Depth Technical Guide to R-(-)-Desmethyldeprenyl Hydrochloride

Introduction

R-(-)-Desmethyldeprenyl hydrochloride, also known as L-Nordeprenyl HCl or (R)-Norselegiline, is a compound of significant interest in neuropharmacology and medicinal chemistry. It is the principal N-demethylated active metabolite of selegiline (R-(-)-deprenyl), a selective, irreversible monoamine oxidase B (MAO-B) inhibitor widely used in the management of Parkinson's disease and depression.[1][2][3] While initially studied in the context of its parent drug's metabolism, R-(-)-Desmethyldeprenyl has emerged as a pharmacologically active entity in its own right.

This guide provides a comprehensive technical overview of R-(-)-Desmethyldeprenyl hydrochloride, detailing its chemical identity, pharmacological mechanisms, analytical methodologies, and key applications. The molecule's intrinsic activity as a potent MAO-B inhibitor and its notable neuroprotective properties, some of which are independent of MAO inhibition, make it a critical subject for researchers in drug development and neuroscience.[1][4][5][6] Furthermore, its role as a direct precursor for the synthesis of radiolabeled positron emission tomography (PET) tracers underscores its importance as a vital tool in clinical and preclinical neuroimaging.[7][8]

Part 1: Physicochemical Characterization

A precise understanding of a compound's physicochemical properties is the foundation of all further research and development. R-(-)-Desmethyldeprenyl hydrochloride is an off-white solid characterized by the following key identifiers and properties.

Table 1: Core Properties of R-(-)-Desmethyldeprenyl Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 115586-38-4 | [7][8][9] |

| Chemical Name | (R)-1-Phenyl-N-prop-2-ynylpropan-2-amine hydrochloride | [7] |

| Synonyms | L-Nordeprenyl HCl, N-Desmethylselegiline HCl, Norselegiline HCl | [7][9] |

| Molecular Formula | C₁₂H₁₅N · HCl | [7] |

| Molecular Weight | 209.72 g/mol | [7][10] |

| Purity | Typically >98% (HPLC) | [7][11] |

| Solubility | Soluble in H₂O (22 mg/mL) | [10] |

Chemical Structure

The structure features a phenylpropan-2-amine backbone, which is characteristic of amphetamine-like compounds. The key functionalities are the chiral center at the alpha-carbon, conferring the (R)-enantiomeric configuration, and the N-propargyl group (prop-2-ynyl), which is crucial for its mechanism of irreversible MAO-B inhibition.

Caption: Chemical Structure of R-(-)-Desmethyldeprenyl Hydrochloride.

Part 2: Synthesis and Analytical Control

Metabolic Synthesis

R-(-)-Desmethyldeprenyl is endogenously produced in the liver following the administration of selegiline. The primary metabolic pathway is N-demethylation, catalyzed by cytochrome P450 enzymes. Selegiline is also metabolized to levoamphetamine and levomethamphetamine.[1][2] This metabolic origin is crucial, as it means the biological effects observed after selegiline administration are a composite of the parent drug and its active metabolites.

Analytical Workflow for Quality Control

Ensuring the purity and identity of R-(-)-Desmethyldeprenyl hydrochloride is paramount for its use in research and as a PET tracer precursor. A standard quality control workflow involves chromatographic separation coupled with spectroscopic analysis.

Caption: Analytical Workflow for Compound Verification.

Protocol: Purity Determination by RP-HPLC

This protocol describes a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for assessing the purity of R-(-)-Desmethyldeprenyl HCl. Method optimization is recommended for specific instrumentation.

1. Objective: To determine the chemical purity of a R-(-)-Desmethyldeprenyl hydrochloride sample.

2. Materials & Instrumentation:

-

HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Column: C18 stationary phase (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Sample Diluent: 50:50 Water:Acetonitrile.

-

Reference Standard: Certified R-(-)-Desmethyldeprenyl hydrochloride (>98% purity).

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 215 nm.

-

Injection Volume: 5 µL.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B (Linear Gradient)

-

15-17 min: 90% B (Hold)

-

17-18 min: 90% to 10% B (Return to Initial)

-

18-22 min: 10% B (Equilibration)

-

4. Procedure:

-

Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in the sample diluent. Create a working standard of 50 µg/mL by further dilution.

-

Sample Preparation: Prepare a sample solution at a nominal concentration of 50 µg/mL in the sample diluent.

-

Analysis: Inject a blank (diluent), followed by five replicate injections of the working standard to establish system suitability (RSD of peak area <2.0%). Inject the sample solution in duplicate.

-

Data Processing: Integrate all peaks. Calculate the purity of the sample using the area percent method.

-

Purity (%) = (Area_MainPeak / Area_Total) * 100

-

5. Acceptance Criteria: The purity of the sample should be ≥98.0%.

Part 3: Mechanism of Action and Biological Activity

The pharmacology of R-(-)-Desmethyldeprenyl is multifaceted, defined by its potent enzyme inhibition and its direct cellular protective effects.

Selective and Irreversible MAO-B Inhibition

Like its parent compound selegiline, R-(-)-Desmethyldeprenyl is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is a mitochondrial enzyme primarily responsible for the degradation of dopamine in the human brain.

The mechanism involves the propargyl group, which forms a covalent bond with the FAD cofactor at the active site of the MAO-B enzyme, leading to its irreversible inactivation.[12] This inhibition reduces the rate of dopamine catabolism, thereby increasing dopaminergic neurotransmission. This is the cornerstone of its therapeutic potential in dopamine-deficient states like Parkinson's disease.[4][13]

Caption: Mechanism of MAO-B Inhibition in a Dopaminergic Neuron.

MAO-Independent Neuroprotection

A compelling body of evidence indicates that R-(-)-Desmethyldeprenyl possesses significant neuroprotective and anti-apoptotic properties that are distinct from its MAO-B inhibitory action.[1][5][6][8] Studies have shown that it can protect neurons from various insults, including excitotoxicity mediated by glutamate receptor overactivation.[14]

The efficacy of this protection can be greater than that of selegiline, suggesting that desmethyldeprenyl may be the primary metabolite responsible for the neuroprotective effects attributed to its parent drug.[14] These effects are thought to be mediated by the stabilization of mitochondrial function, induction of antioxidant enzymes, and interference with the intrinsic apoptotic signaling cascade.[2][4][5]

Part 4: Applications in Scientific Research

Precursor for PET Tracer Synthesis

One of the most critical applications of R-(-)-Desmethyldeprenyl hydrochloride is as a precursor for the synthesis of -(−)-Deprenyl.[7] This radiotracer is used in Positron Emission Tomography (PET) to non-invasively map the distribution and density of MAO-B in the brain of living subjects. This technique is invaluable for:

-

Studying the progression of neurodegenerative diseases like Parkinson's and Alzheimer's, which are associated with altered MAO-B levels.

-

Confirming target engagement in clinical trials of new MAO-B inhibitors.

-

Investigating the role of neuroinflammation, as MAO-B is upregulated in activated astrocytes.

Tool for Neuropharmacological Research

As a well-characterized, potent, and selective MAO-B inhibitor, R-(-)-Desmethyldeprenyl serves as an essential research tool. It is used in both in vitro and in vivo models to:

-

Elucidate the downstream effects of MAO-B inhibition on neuronal signaling and survival.

-

Investigate the mechanisms of neuroprotection independent of MAO-B inhibition.[1][6]

-

Serve as a reference compound when screening for novel MAO-B inhibitors.

Conclusion

R-(-)-Desmethyldeprenyl hydrochloride is far more than a simple metabolite. It is a potent and specific neuromodulatory agent with a dual mechanism of action: robust, irreversible inhibition of MAO-B and direct, MAO-independent neuroprotection. Its identity is well-defined, its analysis is straightforward, and its applications are critical to advancing our understanding of neurodegenerative diseases. For researchers and drug development professionals, R-(-)-Desmethyldeprenyl is not only an important metabolite to consider in the pharmacology of selegiline but also a valuable chemical entity for the development of new therapeutic strategies and diagnostic tools.

References

- PharmaSynth. (n.d.). (R)-Desmethyldeprenyl hydrochloride L-Nordeprenyl HCl. Retrieved from PharmaSynth website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeN5NCWs8caesrRkbquKJIrH2wTxuRriSr2YbpBjfGwnFpEAounRB-xGpLSYwME9ZDHmDhgkPlVMEoXqvyIQ4sSTT5OmknWF6EOoN_xBObzm8Y0nerQhY2ZrCBP8UWKTbC1IxkiVVrCDtFPBk0K6N_aNfYulbXnjx5GHAKA3XK908=]

- ChemicalBook. (2023). R-(-)-DESMETHYLDEPRENYL HYDROCHLORIDE | 115586-38-4. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeNhY9YAh_ftaj4YZHz54-_-UZ85DZQHfAhhzLsPnAxnBuO6OvEU_8f6chuvkbYSjoqPjZil7j-APxMUAh7CeyooC1Q1Fkr1WjLXEzewlc8VznxKBlPiGuElwTCY4F-2QcEDNI6QxW7ytdZy8sgKU77_k0jmJW03tOCBu2_6mZ8A==]

- Sigma-Aldrich. (n.d.). R-(−)-Deprenyl hydrochloride. Retrieved from MilliporeSigma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExzon7PKLcc1NZ5KbxL5GjKGZZcJ9OoeSpMB_NuSeT0s9FRhwKQrDO-lVoedBeX1_MMl7VanLZiMApdvcRPhzB22IITllD5SoLmsB7P5JU5zwJDo3BtCpFA6T5DUL0kVKEVJrMEwKZGn6VYRNtX8TU_ABl0sQ9h-v1txNZHjbopjgsbC4yapJsPCZg]

- ChemicalBook. (2023). R-(-)-DESMETHYLDEPRENYL HYDROCHLORIDE | 211871-00-0. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFc82opBJJmhbKyEUZxl5iUmvFDq4CgBU-fQtUGFc3zxDhwGpb6OzZYoST5Q03buBE9FLwz5gW4Is9HfXvQ8_iXgo2rHbMP-DdTa5IzneU2l9o2ZCiWRwWA6ta5n8qhVnzVINjY5HRFDrkwPFmYoEHiuYBADsbvW5_ziGYC44VWA==]

- Cayman Chemical. (n.d.). R-(−)-Deprenyl (hydrochloride). Retrieved from Cayman Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeMJXU5GaHWLx6JEXCWrKhFFnGbpQq25E5IpBJBNHsVXdGt7CySgMFtpSPw3ssHsKcLxXmtbyTZaoxG4EmnM9wVBlbFR7J1N4Tkc4wZ361_zidoYgR-UKfJznM6vPpo6HwdhTHE_YdttJYN_j6InD8uxXx114TNdRK5gZ--wfp2lPH]

- Wikipedia. (2023). Desmethylselegiline. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsS-QyQCAos6N_tVY1CfSWia7Swq8NKp8dnDjzyFl3zgH8Socu2-5ua2R9ARGyYT2Z8TliOLA2gFWKqniBUOKN8HyEndW65Q-jLDJ8bys0aN90_mt7eyRGrxCf2zKU6kI8QrN4WF4_RLIil9Y=]

- Magyar, K., Szende, B., Jenei, V., Tábi, T., Pálfi, M., & Szöko, E. (2010). R-deprenyl: pharmacological spectrum of its activity. Neurochemical Research, 35(12), 1922–1932. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESrbDK2IdY6K1-oVVbQs-QmLCqkaupt2hgM3CMvR-uZce3XZEXxk3VWCC5X5qxAOZ_SBbCWK3Epcp74D-qbWUAbC8m0DEebTX4Dh5lldBTZ_gc3eLjf8bANxhZgve-0fQP7_iz]

- Szökő, É., Tábi, T., Riederer, P., & Magyar, K. (2004). Pharmacological Aspects of (-)-Deprenyl. Current Medicinal Chemistry, 11(15), 2035-2046. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYlOOFTsq70wFMUWiyWdoetqd9KCsrSTsH1kS8V-8-IR8WevFHV0r2vpey8TloJX8PlEYnM6kM6fxJfIRWnWbdy-Xn8danBN0xHtgtYAPMueC-gw1UqQnF3yWKmOTE3i8dPZLi]

- Magyar, K. (2011). The pharmacology of selegiline. International review of neurobiology, 100, 65–84. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFobTRSKxr60xdwA5VCr0gJF_DkEoqQfU38i6dw25xItg_TvPf8ki-tQlC0r6xVI-uwFtJ9M6SYfqbYNtbv7-MrRP7Y3ycz8Ka3qGdAdduT6zp8D095Ny5Osu3MAJ6z3ARul1sR]

- Thomas, T., McLendon, C., & Thomas, G. (2000). R-(-)-Deprenyl inhibits monocytic THP-1 cell neurotoxicity independently of monoamine oxidase inhibition. Experimental neurology, 166(2), 458–464. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0vUO0jICPF-p2Un4oGmg2uVdN1qZlXJsk63w10WlFAedvQtMNfPgtKJOuH5WDm1D_sauuOBEyyXAn20SRJYH8SeulfNU3VI6M9oQPSI9QOZepvVc9g4v3wk8z4j2Tmhh_NbRm]

- Mytilineou, C., Radcliffe, P., & Olanow, C. W. (1997). L-(-)-desmethylselegiline, a metabolite of selegiline [L-(-)-deprenyl], protects mesencephalic dopamine neurons from excitotoxicity in vitro. Journal of neurochemistry, 68(1), 434–436. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHikkPKVJpaKEiXn3lpscScj_KWCjc3cxQx2vddUIFwGQTUstqvz8POcyQrgPouMdDlcJ8soi3Ida90kaObeVIYpWbyfL6JcCxED6mDpiPE84IHImqBGXmEVSCMOezuMa84Xck=]

- PharmaSynth. (n.d.). (S)-Desmethyldeprenyl hydrochloride D-Deprenyl HCl. Retrieved from PharmaSynth website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqmBrHsz5gOsz2EiN-hnX8OgoHTSqJOP7du85NUf0jIFB7AcnjhMrexE4JFE4m8x_YW7O5mvVSFFemvpn-3TuhMcpdRcCMtjyoGzf_GXK-aPY9nghkVdtFTLx-Y8zX3KZnpuW8yr1AszrXjGCd0BPgaYyZHumrbfSrzKe9-etZgmk=]

- Merck. (n.d.). R desmethyldeprenyl hydrochloride. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuNpYGp421kqtQ2y14cv77_TEehcaythqXoL5fCcelJKHyTChJ1jofPgX4mSkUFc1Dp-Iptp6T675BczK7rwmMMr58Y4-TF6qAeKbQEnXH2eIIbU6Y6z9gkhP4zduDvtZgcXLWoNaD1W_hwfgyYEQHnHnjb9CaqolH4EUx8PHuDoDqppe8AOXd4ITTINnr4PV9oQJJRxHeVP8uwBELbmGfmuhSajmEsCreTZmWuS1fsV5hb4tVLvBJ6s4T9CjPHCA96fTIplkDb_GvIy-FbN3fuM1-0ujmMYlT0cGQ3Z1qFR91S7QMw1ysF7CYbLdR]

- Knoll, J. (1983). Deprenyl (selegiline): the history of its development and pharmacological action. Acta neurologica Scandinavica. Supplementum, 95, 57–80. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEf1n568FCfGi0KWOssRgiET-2SEJpMnea6qWtf8ne1DpqD-ovoGFzs9goQjWM-E8TBrQz9sNh6GuUwgRChhArjVdRFxQjQwsz-hTLhAK2XKeOZcjqhCotEIJN4Vj9ZJpJLCw=]

- Szebeni, G., Szebeni, A., & Magyar, K. (2006). Metabolism of selegiline [(-)-deprenyl)]. Current medicinal chemistry, 13(16), 1907–1915. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoQWApWskKH6FSABp-V7jeXZSAM3gKOjkq90HunTo8bymgrutNa_t7g0E_HO_66d8rKlqqINFo9JtfT2YOLxYkGf0ujieeVkB2e2VpIPkwi0iyfRlD18ZTh0BlRtLUTL7VbWpP]

- National Center for Biotechnology Information. (n.d.). Selegiline Hydrochloride. PubChem Compound Summary for CID 26758. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKJbfWjqcLCPLUwIyIpKR8e8A4GrqiknEdG01ep-kjsz48O4wdtyKJKzQjiKLMwt3Ds_jbHwmv7kv3yK_xwEdQPo4eVxoPem3r5L_Cprad3HmR0s3Qv4CUdqPBLW97QeWGyOT410FgVEmZU0PyrWnqm_o1gbCQc8Sm7TVV_g==]

Sources

- 1. Desmethylselegiline - Wikipedia [en.wikipedia.org]

- 2. The pharmacology of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of selegiline [(-)-deprenyl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. R-deprenyl: pharmacological spectrum of its activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological aspects of (-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. R-(-)-Deprenyl inhibits monocytic THP-1 cell neurotoxicity independently of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Products a-z — PharmaSynth [pharmasynth.eu]

- 8. R-(-)-DESMETHYLDEPRENYL HYDROCHLORIDE | 115586-38-4 [chemicalbook.com]

- 9. R desmethyldeprenyl hydrochloride | Sigma-Aldrich [sigmaaldrich.cn]

- 10. R-(-)-DESMETHYLDEPRENYL HYDROCHLORIDE | 211871-00-0 [chemicalbook.com]

- 11. Products a-z — PharmaSynth [pharmasynth.eu]

- 12. Selegiline Hydrochloride | C13H18ClN | CID 26758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Deprenyl (selegiline): the history of its development and pharmacological action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. L-(-)-desmethylselegiline, a metabolite of selegiline [L-(-)-deprenyl], protects mesencephalic dopamine neurons from excitotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of Desmethylselegiline

Introduction

Desmethylselegiline (DMS), also known as norselegiline, is a primary active metabolite of selegiline (L-deprenyl), a well-established therapeutic agent for Parkinson's disease and major depressive disorder.[1][2] Initially identified through routine metabolic profiling of its parent compound, desmethylselegiline has emerged from the shadow of selegiline to become a subject of significant scientific inquiry. Its unique pharmacological profile, characterized by irreversible monoamine oxidase-B (MAO-B) inhibition and potent neuroprotective properties independent of this mechanism, offers a compelling narrative of drug metabolism leading to the discovery of a potentially valuable therapeutic agent in its own right. This guide provides a comprehensive technical overview of the discovery, history, chemical properties, and analytical methodologies related to desmethylselegiline, tailored for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

The Precursor: A Brief History of Selegiline

To appreciate the discovery of desmethylselegiline, one must first understand the origins of its parent compound. Selegiline, chemically known as (R)-(-)-N,α-Dimethyl-N-2-propynylphenethylamine, was first synthesized in Hungary in the early 1960s by Zoltán Ecseri at Chinoin Pharmaceutical Company.[3][4] The pharmacological properties of selegiline, initially referred to as L-deprenyl, were extensively studied by József Knoll and his colleagues at Semmelweis University.[4][5] These investigations revealed that selegiline is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B), an enzyme primarily located in the glial cells of the brain that is responsible for the degradation of dopamine.[4][5] This selective inhibition of MAO-B, which increases with age, led to the clinical development of selegiline for the treatment of Parkinson's disease, often in combination with levodopa.[3][4][6]

Discovery of Desmethylselegiline as a Major Metabolite

The identification of desmethylselegiline was a direct result of pharmacokinetic and metabolism studies of selegiline. It was established that selegiline is extensively metabolized in the liver by the cytochrome P450 enzyme system following oral administration.[3][7] These studies identified three principal metabolites: L-(-)-desmethylselegiline (DMS), L-(-)-methamphetamine, and L-(-)-amphetamine.[8][9] The metabolic process primarily involves N-dealkylation, where the methyl group is removed from the nitrogen atom of selegiline to yield desmethylselegiline. Further metabolism of both selegiline and desmethylselegiline can lead to the formation of levoamphetamine.[1][10]

Initial observations noted that while desmethylselegiline was a metabolite, it was not merely an inactive byproduct. Early in vitro and in vivo assays demonstrated that desmethylselegiline itself is an irreversible inhibitor of MAO-B, albeit less potent than selegiline.[7][10] This finding was significant, as it suggested that the therapeutic effects of selegiline administration could be, in part, mediated by its metabolites.

Synthesis and Chemical Characterization

The growing interest in the distinct pharmacological properties of desmethylselegiline necessitated its independent synthesis for research purposes. Chemical synthesis allows for the production of the pure compound, free from its parent drug and other metabolites, enabling a precise evaluation of its biological activities. One common synthetic route involves the reductive amination of phenylacetone with propargylamine to yield (R)-desmethylselegiline.[11] More recent advancements have employed chemoenzymatic approaches, utilizing engineered imine reductase (IRED) biocatalysts to achieve high enantioselectivity and yield.[11]

Chemical Structure:

-

IUPAC Name: 1-Phenyl-N-prop-2-ynylpropan-2-amine[1]

-

Formula: C12H15N[1]

-

Molar Mass: 173.259 g·mol−1[1]

The synthesis of desmethylselegiline has been a key step in allowing researchers to explore its therapeutic potential independently of selegiline.

Pharmacological Profile: Beyond MAO-B Inhibition

While desmethylselegiline shares the MAO-B inhibitory activity of its parent compound, a significant body of research has unveiled a broader and perhaps more intriguing pharmacological profile.

Monoamine Oxidase-B Inhibition: Desmethylselegiline is a selective and irreversible inhibitor of MAO-B.[1][2] However, its potency is lower than that of selegiline. In vitro studies have shown it to be up to 60-fold less potent, though in vivo studies in rats suggest this difference is less pronounced with repeated administration.[1] A clinical study in humans demonstrated that a single 10 mg oral dose of desmethylselegiline resulted in a 68 ± 16% inhibition of platelet MAO-B activity, compared to 94 ± 9% with the same dose of selegiline.[1] The inhibition is irreversible, with platelet MAO-B activity returning to baseline levels within two weeks.[10]

Neuroprotective and Anti-apoptotic Properties: A pivotal discovery in the history of desmethylselegiline was its potent neuroprotective effects, which appear to be independent of MAO-B inhibition.[1] Studies have shown that desmethylselegiline can protect mesencephalic dopamine neurons from excitotoxicity induced by N-methyl-D-aspartate (NMDA) receptor activation in vitro.[7][12] In some experimental paradigms, desmethylselegiline demonstrated greater neuroprotective efficacy than selegiline, being effective at lower concentrations.[12][13] This has led to the hypothesis that desmethylselegiline may be the active molecule responsible for some of the neuroprotective effects observed with selegiline administration.[7][12]

The proposed mechanisms for these neuroprotective effects are multifaceted and include:

-

Upregulation of Anti-apoptotic Proteins: Both selegiline and desmethylselegiline have been shown to enhance the expression of anti-apoptotic proteins from the Bcl-2 family.[14]

-

Mitochondrial Protection: These compounds help maintain mitochondrial function and homeostasis, which is crucial for cell survival.[14]

-

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Both selegiline and desmethylselegiline bind to and inhibit GAPDH, a key enzyme in glycolysis that has also been implicated in apoptotic pathways.[1]

These findings suggest that desmethylselegiline's therapeutic potential may extend beyond symptomatic relief in Parkinson's disease to disease-modifying, neuroprotective strategies in various neurodegenerative disorders.[7]

Caption: Proposed neuroprotective mechanisms of desmethylselegiline.

Analytical Methodologies

The accurate quantification of desmethylselegiline in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. Various analytical methods have been developed and validated for this purpose.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most common and robust method for the simultaneous quantification of selegiline and its metabolites, including desmethylselegiline, in human plasma and urine.[15][16] These methods typically involve:

-

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the biological matrix.

-

Chromatographic Separation: Reversed-phase HPLC using a C18 column to separate desmethylselegiline from selegiline, methamphetamine, and amphetamine.[16]

-

Detection: Tandem mass spectrometry (MS/MS) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[15][16][17]

Validated HPLC-MS/MS methods can achieve lower limits of quantification (LLOQ) in the sub-nanogram per milliliter range (e.g., 0.1 ng/mL in plasma).[15][18]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been utilized, particularly for the analysis of desmethylselegiline in hair samples, which can be used to assess long-term drug exposure and compliance with medication.[19]

Caption: Workflow for quantifying desmethylselegiline in biological samples.

Clinical Development and Therapeutic Potential

While desmethylselegiline itself has not been developed as a standalone drug for medical use, its properties have influenced the development of new formulations of selegiline.[1][2] For instance, the development of an orally disintegrating tablet (ODT) formulation of selegiline (Zelapar®) was, in part, aimed at bypassing first-pass metabolism in the liver, thereby altering the ratio of selegiline to its metabolites.[20]

A clinical study directly comparing 10 mg oral doses of selegiline and desmethylselegiline found that desmethylselegiline had a 33-fold higher area-under-the-curve (AUC), suggesting significantly greater oral bioavailability.[1][10] This highlights the potential for desmethylselegiline to be an orally active therapeutic agent.[10] The primary metabolite of desmethylselegiline is levoamphetamine, whereas selegiline is metabolized to both levomethamphetamine and levoamphetamine.[1][10]

The neuroprotective properties of desmethylselegiline suggest its potential utility in a range of neurodegenerative conditions beyond Parkinson's disease, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS), although extensive clinical trials would be required to validate these applications.

| Study Type | Subject | Key Findings | Reference |

| Preclinical (in vitro) | Rat Mesencephalic Cultures | DMS protects dopamine neurons from NMDA-mediated excitotoxicity, potentially more effectively than selegiline. | [7][12] |

| Preclinical (in vivo) | Rat Model of Retinal Damage | Parenteral selegiline protected retinal ganglion cells from NMDA toxicity, an effect potentially mediated by DMS. | [21] |

| Clinical Pharmacology | Healthy Human Volunteers | A single 10 mg oral dose of DMS irreversibly inhibits platelet MAO-B. DMS has 33x greater bioavailability than selegiline. | [10] |

| Clinical Trial (Parent Drug) | Parkinson's Disease Patients | Selegiline (10 mg/day) as monotherapy significantly reduces UPDRS scores and delays the need for levodopa therapy. | [6][22][23] |

| Clinical Trial (New Formulation) | Parkinson's Disease Patients | Orally disintegrating selegiline (Zelapar®) reduces "OFF" time, utilizing a different absorption and metabolic profile. | [20] |

Conclusion

The story of desmethylselegiline is a compelling example of how the study of drug metabolism can lead to the discovery of new pharmacological entities. From its identification as a major metabolite of the pioneering MAO-B inhibitor selegiline, desmethylselegiline has carved out its own identity as a molecule with significant neuroprotective properties that are independent of MAO-B inhibition. While it remains less studied than its parent compound, the unique combination of irreversible MAO-B inhibition, superior oral bioavailability, and potent, direct neuroprotective actions suggests that desmethylselegiline holds untapped therapeutic potential. Further research into this fascinating molecule is warranted and could pave the way for novel treatments for a host of neurodegenerative diseases.

References

-

Heinonen, E. H., & Lammintausta, R. (1991). Pharmacokinetics and metabolism of selegiline. Acta Neurologica Scandinavica. Supplementum, 136, 45–55. [Link]

-

Chen, Y., et al. (2024). Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach. Molecules, 29(6), 1344. [Link]

-

Mytilineou, C., et al. (1997). Desmethylselegiline, a metabolite of selegiline [L-(-)-deprenyl], protects mesencephalic dopamine neurons from excitotoxicity in vitro. Journal of Neurochemistry, 68(1), 434–436. [Link]

-

Wikipedia contributors. (2023, December 28). Desmethylselegiline. In Wikipedia, The Free Encyclopedia. [Link]

-

La Croix, R., et al. (2002). Quantitative analysis of selegiline and three metabolites (N-desmethylselegiline, methamphetamine, and amphetamine) in human plasma by high-performance liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry. Journal of Analytical Toxicology, 26(7), 430–437. [Link]

-

La Croix, R., et al. (2002). Quantitative Analysis of Selegiline and Three Metabolites (N-Desmethylselegiline, Methamphetamine, and Amphetamine) in Human Pla. Journal of Analytical Toxicology, 26(7), 430-437. [Link]

-

HandWiki. (2021). Chemistry:Desmethylselegiline. [Link]

-

Szökő, É., et al. (2018). Metabolism of Selegiline [(-)-Deprenyl)]. Semmelweis Repozitórium. [Link]

-

Laine, K., et al. (1997). Desmethylselegiline, a metabolite of selegiline, is an irreversible inhibitor of monoamine oxidase type B in humans. Clinical Pharmacology and Therapeutics, 62(6), 655–663. [Link]

-

Wikipedia contributors. (2024, January 5). Selegiline. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023, December 21). Substituted amphetamine. In Wikipedia, The Free Encyclopedia. [Link]

-

Mytilineou, C., et al. (1997). L-(-)-desmethylselegiline, a metabolite of selegiline [L-(-)-deprenyl], protects mesencephalic dopamine neurons from excitotoxicity in vitro. Journal of Neurochemistry, 68(1), 434-6. [Link]

-

Le-Quellec, A., et al. (1998). Quantitative Analysis of Desmethylselegiline, Methamphetamine, and Amphetamine in Hair and Plasma from Parkinson Patients on Long-Term Selegiline Medication. Journal of Analytical Toxicology, 22(3), 223–227. [Link]

-

Akaike, A., et al. (1998). Protective effects of selegiline and desmethylselegiline against N-methyl-D-aspartate-induced rat retinal damage. Journal of Pharmacology and Experimental Therapeutics, 286(3), 1203–1209. [Link]

-

Mytilineou, C., et al. (1997). L-(-)-desmethylselegiline, a metabolite of selegiline [L-(-)-deprenyl], protects mesencephalic dopamine neurons from excitotoxicity in vitro. Icahn School of Medicine at Mount Sinai. [Link]

-

Magyar, K., & Szende, B. (2004). Selegiline: a molecule with innovative potential. Journal of Neural Transmission. Supplementum, 68, 115–131. [Link]

-

Nageswara Rao, R., & Ramachandra, B. (2019). A validated LC-ESI-MS/MS method for the quantification of Selegiline HCl in bulk and pharmaceutical formulation. International Journal of Applied Pharmaceutics, 11(4), 137-144. [Link]

-

de Oliveira, L. S., et al. (2019). Simultaneous Determination of Selegiline, Desmethylselegiline, R/S-methamphetamine, and R/S-amphetamine on Dried Urine Spots by LC/MS/MS: Application to a Pharmacokinetic Study in Urine. Frontiers in Chemistry, 7, 245. [Link]

-

Naoi, M., & Maruyama, W. (2010). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. International Journal of Molecular Sciences, 20(19), 4851. [Link]

-

Knoll, J. (1997). A brief history of selegiline. bltc.com. [Link]

-

ResearchGate. (n.d.). Mechanism for synthesis of selegiline. [Link]

-

Myllylä, V. V., et al. (1991). Selegiline as initial treatment in de novo parkinsonian patients. Neurology, 41(7), 1027–1030. [Link]

-

Liu, S., et al. (2023). Efficacy and safety of selegiline for the treatment of Parkinson's disease: A systematic review and meta-analysis. Frontiers in Aging Neuroscience, 15, 1146740. [Link]

-

ClinicalTrials.gov. (2007). Selegiline to Zelapar Switch Study in Parkinson Disease Patients. [Link]

-

Mizuno, Y., et al. (2017). A Randomized Double-Blind Placebo-Controlled Phase III Trial of Selegiline Monotherapy for Early Parkinson Disease. Clinical Neuropharmacology, 40(5), 201–207. [Link]

Sources

- 1. Desmethylselegiline - Wikipedia [en.wikipedia.org]

- 2. Chemistry:Desmethylselegiline - HandWiki [handwiki.org]

- 3. Selegiline - Wikipedia [en.wikipedia.org]

- 4. Selegiline: a molecule with innovative potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Brief History of Selegiline [ Jumex, Eldepryl, Movergan ] [selegiline.com]

- 6. Selegiline as initial treatment in de novo parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Pharmacokinetics and metabolism of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of Selegiline [(-)-Deprenyl)] [repo.lib.semmelweis.hu]

- 10. Desmethylselegiline, a metabolite of selegiline, is an irreversible inhibitor of monoamine oxidase type B in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L-(-)-desmethylselegiline, a metabolite of selegiline [L-(-)-deprenyl], protects mesencephalic dopamine neurons from excitotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholars.mssm.edu [scholars.mssm.edu]

- 14. mdpi.com [mdpi.com]

- 15. Quantitative analysis of selegiline and three metabolites (N-desmethylselegiline, methamphetamine, and amphetamine) in human plasma by high-performance liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. Frontiers | Simultaneous Determination of Selegiline, Desmethylselegiline, R/S-methamphetamine, and R/S-amphetamine on Dried Urine Spots by LC/MS/MS: Application to a Pharmacokinetic Study in Urine [frontiersin.org]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. Protective effects of selegiline and desmethylselegiline against N-methyl-D-aspartate-induced rat retinal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Efficacy and safety of selegiline for the treatment of Parkinson's disease: A systematic review and meta-analysis [frontiersin.org]

- 23. A Randomized Double-Blind Placebo-Controlled Phase III Trial of Selegiline Monotherapy for Early Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of L-Nordeprenyl Hydrochloride

Executive Summary

L-Nordeprenyl hydrochloride, also known as Desmethylselegiline (DMS), is the principal active metabolite of the well-established anti-Parkinsonian and antidepressant agent, selegiline (L-deprenyl).[1] While often considered in the context of its parent compound, L-Nordeprenyl possesses a distinct and compelling pharmacological profile that warrants independent investigation. This guide provides a comprehensive analysis of its core mechanisms, pharmacokinetic properties, and neuroprotective potential. Unlike its parent drug, L-Nordeprenyl is not metabolized to levomethamphetamine, a distinction that significantly alters its side-effect profile.[1] Furthermore, it exhibits substantially greater oral bioavailability than selegiline.[2] This document synthesizes current knowledge to offer a detailed technical overview, elucidating the compound's dual role as a selective monoamine oxidase-B inhibitor and a potent neuroprotective agent, making it a molecule of significant interest for neurodegenerative disease research.

Core Pharmacodynamics: A Dual Mechanism of Action

The therapeutic potential of L-Nordeprenyl is rooted in two primary, yet distinct, pharmacological activities: selective enzyme inhibition and direct neuroprotection.

Selective and Irreversible Inhibition of Monoamine Oxidase-B (MAO-B)

L-Nordeprenyl is a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B).[1][2] MAO-B is a key enzyme in the central nervous system responsible for the degradation of catecholaminergic neurotransmitters, particularly dopamine.[3][4]

Causality of Action: The irreversible inhibition of MAO-B by L-Nordeprenyl leads to a decrease in dopamine metabolism within the nigrostriatal system.[3] This action increases the synaptic availability of dopamine, thereby compensating for the dopaminergic neuron loss that characterizes Parkinson's disease and alleviating associated motor symptoms.[4] The mechanism involves the formation of a covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the N-5 position within the enzyme's active site, rendering the enzyme permanently inactive.[5] New enzyme synthesis is required to restore MAO-B activity, leading to a prolonged duration of action.[2][6]

While it is a potent inhibitor, studies comparing it directly to its parent compound, selegiline, show it to be less potent in this regard. A single 10 mg oral dose of L-Nordeprenyl inhibited platelet MAO-B activity by approximately 68%, compared to about 94-96% inhibition with the same dose of selegiline.[1][2] However, due to its significantly higher bioavailability, it still contributes substantially to the overall MAO-B inhibition observed during selegiline therapy.[7]

Caption: Mechanism of MAO-B inhibition by L-Nordeprenyl.

MAO-B Independent Neuroprotection

A significant aspect of L-Nordeprenyl's profile is its ability to confer neuroprotection through mechanisms independent of MAO-B inhibition.[5][8][9] This suggests its potential not just for symptomatic relief but also for disease modification.

Key Neuroprotective Pathways:

-

Anti-Apoptotic Activity: L-Nordeprenyl has demonstrated potent anti-apoptotic effects. This is believed to be linked to its ability to modulate the expression of the Bcl-2 family of proteins, which are critical regulators of the mitochondrial apoptotic pathway.[10][11] By upregulating anti-apoptotic proteins (like Bcl-2) and downregulating pro-apoptotic proteins, it helps maintain mitochondrial membrane potential and prevents the activation of caspase cascades, which are the executioners of cell death.[10]

-

Protection Against Excitotoxicity: Studies have shown that L-Nordeprenyl protects mesencephalic dopamine neurons from N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxic damage.[8][9] This effect is not due to direct receptor blockade but is thought to involve downstream signaling events that mitigate the damaging effects of excessive glutamate receptor activation.[9] In fact, L-Nordeprenyl was found to be more potent than selegiline in protecting against this form of neuronal injury.[8]

-

Enhancement of Catecholaminergic Activity (CAE): Similar to selegiline, L-Nordeprenyl acts as a catecholaminergic activity enhancer, promoting the impulse-mediated release of dopamine and norepinephrine.[1][12] This action, distinct from amphetamine-like release, helps maintain a higher functional state in remaining catecholaminergic neurons.[12]

Caption: Metabolic pathway of Selegiline and L-Nordeprenyl.

Pharmacokinetic Data Summary

| Parameter | L-Nordeprenyl (DMS) | Selegiline (Oral) | Significance |

| Primary Activity | Irreversible MAO-B Inhibitor [1] | Irreversible MAO-B Inhibitor [13] | DMS is less potent but contributes significantly to selegiline's effect. [7] |

| Oral Bioavailability | High (AUC is 33x > Selegiline) [1][2] | Low (4-10%) [7][13] | Much greater systemic exposure with oral DMS. |

| Elimination Half-life | ~2.2-3.8 h (single dose) [7] | ~1.2-3.5 h (single dose) [7] | Similar initial half-life. |

| Half-life (Multi-dose) | ~9.5 h [7] | ~7.7-9.7 h [7] | Accumulates with repeated dosing, similar to selegiline. |

| Key Metabolites | Levoamphetamine [1][2] | Desmethylselegiline, Levomethamphetamine, Levoamphetamine [6][13] | Absence of levomethamphetamine reduces potential for amphetamine-like side effects. [1] |

Adverse Effects and Clinical Considerations

The adverse effect profile of L-Nordeprenyl is inferred from its role as a metabolite of selegiline and its inherent pharmacology. Side effects are generally related to increased dopaminergic and catecholaminergic tone.

-

Common Adverse Events: As with other MAO-B inhibitors, potential side effects include nausea, dizziness, dry mouth, insomnia, and orthostatic hypotension. [14][15]* Psychiatric Effects: Confusion, hallucinations, and vivid dreams can occur, particularly when used as an adjunct to levodopa therapy, as it potentiates dopamine's effects. [14]* Reduced Stimulant Properties: The lack of a levomethamphetamine metabolite suggests a lower risk of amphetamine-like side effects such as anxiety, agitation, and cardiovascular stimulation compared to selegiline. [1][13]* Dietary Interactions (Tyramine Effect): At therapeutic doses that ensure selectivity for MAO-B, the risk of a hypertensive crisis from consuming tyramine-rich foods is significantly lower than with non-selective MAO inhibitors. [4]However, this selectivity is dose-dependent and can be lost at higher concentrations. [5][16]

Key Experimental Methodologies

Protocol: Assessment of MAO-B Inhibition via Platelet Assay

Objective: To quantify the irreversible inhibition of MAO-B activity in human platelets following administration of L-Nordeprenyl hydrochloride. This protocol is based on established clinical methodologies. [2] Methodology:

-

Subject Recruitment: Enroll healthy volunteers under informed consent.

-

Baseline Sampling: Collect a baseline venous blood sample (in citrate-containing tubes) from each subject prior to drug administration.

-

Drug Administration: Administer a single oral dose of L-Nordeprenyl hydrochloride (e.g., 10 mg).

-

Post-Dose Sampling: Collect serial blood samples at specified time points post-administration (e.g., 1, 2, 4, 8, 24, 48 hours, and follow-up at 1 and 2 weeks).

-

Platelet-Rich Plasma (PRP) Isolation: Centrifuge blood samples at low speed (e.g., 200 x g for 15 minutes) to separate PRP.

-

Platelet Homogenization: Isolate platelets from PRP by further centrifugation and resuspend in a suitable buffer. Homogenize the platelet suspension via sonication to release intracellular enzymes.

-

MAO-B Activity Assay:

-

Incubate platelet homogenates with a MAO-B-selective substrate (e.g., ¹⁴C-labeled phenylethylamine).

-

The reaction is allowed to proceed for a set time at 37°C and is then terminated by adding acid.

-

Extract the radiolabeled metabolic products using an organic solvent.

-

Quantify the radioactivity of the extracted products using liquid scintillation counting.

-

-

Data Analysis: Calculate the percentage of MAO-B inhibition at each time point relative to the baseline activity for each subject. Determine the time to maximal inhibition (Tmax) and the time for activity to return to baseline.

Workflow: Evaluating Neuroprotection in an MPTP-Induced Parkinsonism Model

Objective: To determine if L-Nordeprenyl can protect dopaminergic neurons from the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a standard preclinical model for Parkinson's disease. [5]

Caption: Workflow for assessing neuroprotection in an MPTP mouse model.

Conclusion

L-Nordeprenyl hydrochloride (Desmethylselegiline) presents a pharmacological profile that is both significant in its own right and crucial to understanding the full spectrum of activity of its parent compound, selegiline. Its identity as a selective, irreversible MAO-B inhibitor provides a clear mechanism for symptomatic benefit in dopamine-deficient states. However, its most compelling attributes may lie in its MAO-B-independent neuroprotective functions, including potent anti-apoptotic and anti-excitotoxic effects.

From a drug development perspective, its pharmacokinetic advantages—namely its superior oral bioavailability and its lack of metabolism to levomethamphetamine—are of considerable interest. These characteristics suggest the potential for a more consistent therapeutic effect and a more favorable side-effect profile compared to selegiline. While not currently developed as a standalone therapeutic, the unique combination of enzyme inhibition, direct neuroprotection, and advantageous pharmacokinetics positions L-Nordeprenyl as a valuable pharmacological tool and a continued subject of interest for the development of next-generation neuroprotective agents.

References

-

Wikipedia. Desmethylselegiline. [Link]

-

Wikipedia. Pharmacology of selegiline. [Link]

-

Speiser, Z., et al. (1998). Effects of N-propargyl-1-(R)aminoindan (rasagiline) in models of motor and cognition disorders. PubMed. [Link]

-

Wikipedia. Selegiline. [Link]

-

Weinreb, O., et al. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. PubMed. [Link]

-

Wikipedia. (R)-1-Aminoindane. [Link]

-

Youdim, M. B. (1999). Pharmacology of rasagiline (N-propargyl-1R-aminoindan). PubMed. [Link]

-

Heinonen, E. H., et al. (1995). Desmethylselegiline, a metabolite of selegiline, is an irreversible inhibitor of monoamine oxidase type B in humans. PubMed. [Link]

-

Youdim, M. B., & Weinstock, M. (2001). Molecular Basis of Neuroprotective Activities of Rasagiline and the Anti-Alzheimer Drug TV3326 [N-Propargyl-(3R) Aminoindan-5-YL)-Ethyl Methyl Carbamate]. National Institutes of Health. [Link]

-

Mytilineou, C., et al. (1997). L-(-)-desmethylselegiline, a metabolite of selegiline [L-(-)-deprenyl], protects mesencephalic dopamine neurons from excitotoxicity in vitro. PubMed. [Link]

-

Gerlach, M., et al. (1992). The molecular pharmacology of L-deprenyl. PubMed. [Link]

-

Mytilineou, C., et al. (1997). L-deprenyl protects mesencephalic dopamine neurons from glutamate receptor-mediated toxicity in vitro. PubMed. [Link]

-

Tariot, P. N., et al. (1987). L-deprenyl in Alzheimer's disease. Preliminary evidence for behavioral change with monoamine oxidase B inhibition. PubMed. [Link]

-

Carman, L. S., et al. (1993). Monoamine oxidase inhibition by L-deprenyl depends on both sex and route of administration in the rat. PubMed. [Link]

-

Shirgir, A., et al. (2019). Neuroprotective effect of L-deprenyl on the expression level of the Mst1 gene and inhibition of apoptosis in rat-model spinal cord injury. PubMed Central. [Link]

-

Harsing, L. G. Jr, et al. (1979). The monoamine oxidase B inhibitor deprenyl potentiates phenylethylamine behaviour in rats without inhibition of catecholamine metabolite formation. PubMed. [Link]

-

Thomas, T., et al. (1998). L-deprenyl: nitric oxide production and dilation of cerebral blood vessels. PubMed. [Link]

-

JAMP Pharma Corporation. (2021). PRODUCT MONOGRAPH PrSELEGILINE Selegiline Hydrochloride Tablets USP. [Link]

-

Riederer, P., & Gerlach, M. (1994). Biochemical actions of l-deprenyl (selegiline). PubMed. [Link]

-